molecular formula C16H13N3OS B15245273 9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol CAS No. 189688-10-6

9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol

Katalognummer: B15245273
CAS-Nummer: 189688-10-6
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: SXUPZLDUZRTNGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with an indole moiety. The presence of both sulfur and nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with phenylhydrazine in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 9-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or alkylated derivatives

Wissenschaftliche Forschungsanwendungen

9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects. Additionally, the compound may interact with DNA or RNA, leading to the disruption of cellular processes in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring system and exhibit similar biological activities.

    Indole derivatives: Compounds with an indole moiety that possess various pharmacological properties.

Uniqueness

9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol is unique due to the fusion of the thiadiazine and indole rings, which imparts distinct chemical and biological properties. This structural feature allows the compound to interact with a broader range of molecular targets, making it a versatile candidate for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

189688-10-6

Molekularformel

C16H13N3OS

Molekulargewicht

295.4 g/mol

IUPAC-Name

9-methyl-3-phenyl-[1,3,4]thiadiazino[5,6-b]indol-4a-ol

InChI

InChI=1S/C16H13N3OS/c1-19-13-10-6-5-9-12(13)16(20)15(19)18-17-14(21-16)11-7-3-2-4-8-11/h2-10,20H,1H3

InChI-Schlüssel

SXUPZLDUZRTNGG-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C3(C1=NN=C(S3)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.